molecular formula C16H18FNO B5431088 (4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No.: B5431088
M. Wt: 259.32 g/mol
InChI Key: YXHKVKSCJUBPED-UPHRSURJSA-N
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Description

(4Z)-N-(4-fluorophenyl)bicyclo[610]non-4-ene-9-carboxamide is a synthetic compound that belongs to the class of bicyclic compounds It features a unique bicyclo[610]non-4-ene scaffold, which is known for its strained ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[6.1.0]non-4-ene scaffold. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure .

The carboxamide moiety is typically introduced through amide bond formation reactions, which may involve the use of coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted analogs .

Scientific Research Applications

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of strained ring systems on biological activity.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets. The strained ring structure and the presence of the fluorophenyl group may allow the compound to bind to certain enzymes or receptors, modulating their activity. The carboxamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is unique due to the combination of its strained bicyclic structure, the presence of a fluorophenyl group, and a carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h1-2,7-10,13-15H,3-6H2,(H,18,19)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHKVKSCJUBPED-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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